[5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone
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Overview
Description
[5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone is a complex organic compound with a unique structure that includes an imidazole ring, a methoxyphenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-methylimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the amino group and the phenylmethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
[5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(4-methoxyphenyl)-1-phenylpyrazole
- 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole
- 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, [5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone exhibits unique structural features that contribute to its distinct chemical and biological properties
Properties
CAS No. |
352555-56-7 |
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Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
[5-amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C18H17N3O2/c1-12-20-18(19)16(17(22)13-6-4-3-5-7-13)21(12)14-8-10-15(23-2)11-9-14/h3-11H,19H2,1-2H3 |
InChI Key |
JIZLNZPAMQAZNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3)N |
solubility |
19.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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